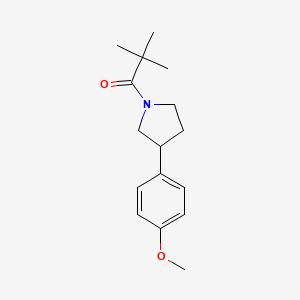![molecular formula C14H14BrN3O2 B2528857 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide CAS No. 1797878-16-0](/img/structure/B2528857.png)
2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide, also known as BFAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFAA is a heterocyclic compound that contains a formamide group, a cyano group, and a cyclopropyl group.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide is not fully understood. However, it has been suggested that 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide may also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide is its relatively simple synthesis method, which makes it easy to obtain in large quantities. 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide is also relatively stable, which makes it easy to store and handle in the laboratory. However, one of the main limitations of 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide is its low solubility in water, which may limit its applications in certain experiments.
Future Directions
There are several future directions for the study of 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide. One area of research is the development of more efficient synthesis methods for 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide. Another area of research is the identification of the precise mechanism of action of 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide, which may lead to the development of more effective anticancer drugs. Additionally, the potential applications of 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide in the treatment of inflammatory diseases and other conditions should be further explored.
Synthesis Methods
The synthesis of 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide involves the reaction between 4-bromobenzoyl chloride and cyclopropylamine to form 4-bromobenzoylcyclopropylamine. The reaction between 4-bromobenzoylcyclopropylamine and potassium cyanide in the presence of copper(I) iodide results in the formation of 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide. The yield of this reaction is approximately 60%.
Scientific Research Applications
2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide has been extensively studied for its potential applications in various scientific fields. One of the main applications of 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide is in the field of medicinal chemistry, where it has been shown to exhibit significant anticancer activity. 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide has also been studied for its potential applications in the field of organic synthesis, where it can be used as a building block for the synthesis of more complex molecules.
properties
IUPAC Name |
4-bromo-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-11-5-3-10(4-6-11)14(20)17-8-13(19)18-12(7-16)9-1-2-9/h3-6,9,12H,1-2,8H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPMIUUZXIHTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)CNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

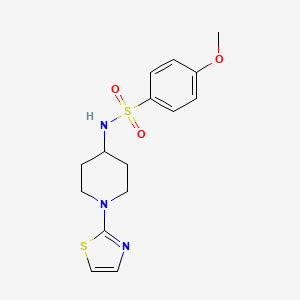
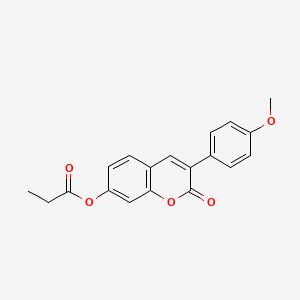
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2528778.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2528781.png)
![(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2528783.png)
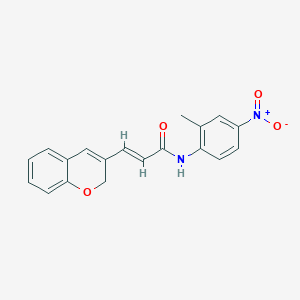
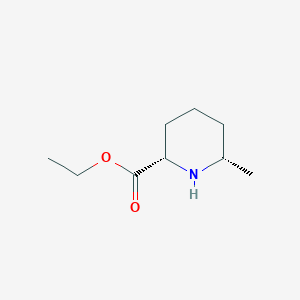
![4-butoxy-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2528787.png)
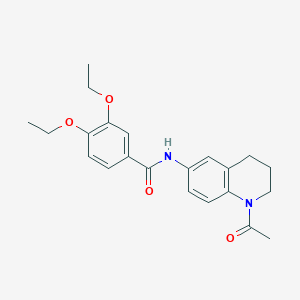
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528789.png)
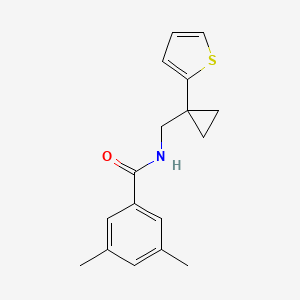
![3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2528792.png)
![Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2528796.png)
